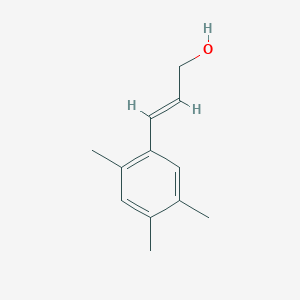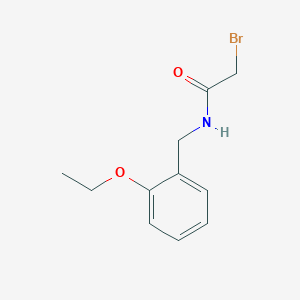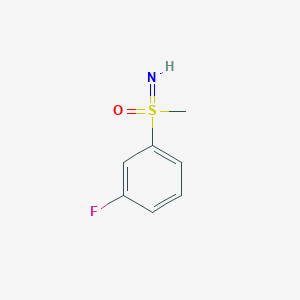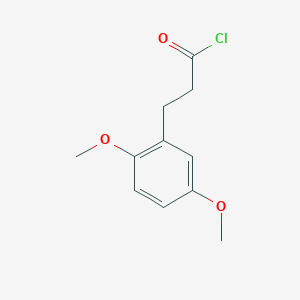
3-(2,5-Dimethoxyphenyl)propionyl chloride
Vue d'ensemble
Description
3-(2,5-Dimethoxyphenyl)propionyl chloride is an organic compound with the molecular formula C11H13ClO3 . It is a derivative of propionic acid .
Molecular Structure Analysis
The molecular structure of 3-(2,5-Dimethoxyphenyl)propionyl chloride consists of a propionyl chloride group attached to a 2,5-dimethoxyphenyl group . The exact 3D structure can be computed using appropriate software .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2,5-Dimethoxyphenyl)propionyl chloride are not fully detailed in the search results. It has a molecular weight of 228.67 g/mol . More specific properties such as density, boiling point, and melting point are not available .Applications De Recherche Scientifique
Overview
3-(2,5-Dimethoxyphenyl)propionyl chloride is a specialized chemical compound utilized in various scientific research areas. Its applications span from the synthesis of complex molecules to studies on polymer degradation and environmental biodegradation. This review focuses on elucidating the roles and implications of 3-(2,5-Dimethoxyphenyl)propionyl chloride in contemporary scientific investigations, excluding its utilization in drug formulations, dosages, and side effects.
Applications in Polymer Science and Environmental Studies
In the realm of polymer science, this compound has been implicated in the study of thermal degradation mechanisms, particularly in poly(vinyl chloride) (PVC) materials. Starnes (2002) provides a critical review of the thermal dehydrochlorination process in PVC, highlighting the foundational role of specific chloride and tertiary chloride structural defects formed during polymerization. This research is pivotal for understanding the degradation pathways and improving the environmental sustainability of PVC products (Starnes, 2002).
Role in Chemical Synthesis and Material Science
The chloride compound serves as a critical intermediate in the synthesis of advanced materials and chemicals. Chachignon, Guyon, and Cahard (2017) delve into the applications of trifluoromethanesulfonyl chloride (CF3SO2Cl), a related compound, in creating C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. Their work underscores the versatility of chloride reagents in organic synthesis, providing pathways for the creation of materials with novel properties (Chachignon, Guyon, & Cahard, 2017).
Environmental Biodegradation
The compound's relevance extends to environmental science, particularly in the biodegradation of persistent pollutants. Zhou et al. (2018) review the microbial catabolism of aryloxyphenoxy-propionate herbicides, demonstrating the compound's potential in facilitating the breakdown of environmentally persistent herbicides. This research highlights the environmental implications of chemical compounds in enhancing the biodegradation of pollutants (Zhou et al., 2018).
Safety And Hazards
3-(2,5-Dimethoxyphenyl)propionyl chloride is considered hazardous. It is corrosive, flammable, and highly toxic. It can cause severe skin burns and eye damage, and may cause respiratory irritation if inhaled . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Propriétés
IUPAC Name |
3-(2,5-dimethoxyphenyl)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h4-5,7H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQIRTSKIHVAPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxyphenyl)propionyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]thiophene-2-carboxylate](/img/structure/B1448770.png)
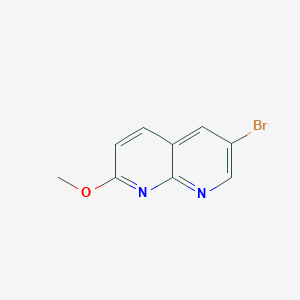
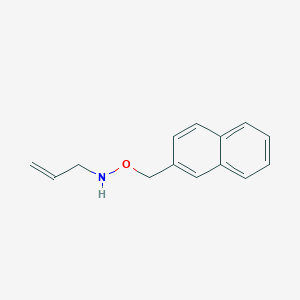
![tert-butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate](/img/structure/B1448774.png)

![3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine](/img/structure/B1448777.png)
![tert-butyl N-[(2S)-1-hydroxy-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propan-2-yl]carbamate](/img/structure/B1448780.png)

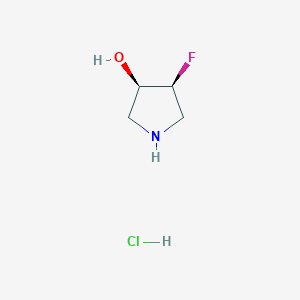
![3-{[2-(2,2-Dimethylpropanamido)acetyl]oxy}propanoic acid](/img/structure/B1448785.png)
